2-(4-chlorophenyl)-6-methylsulfanyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaene-4,17-dione
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Overview
Description
- This compound is a complex heterocyclic structure with a unique arrangement of nitrogen atoms. Its systematic name is quite a mouthful, but we can break it down:
Core Structure: The core consists of a tetracyclic system with three nitrogen atoms (triazatetracyclo[8.7.0.03,8.011,16]heptadeca).
Substituents: It has a 4-chlorophenyl group and a methylsulfanyl (thiomethyl) group.
Overall Shape: The compound adopts a planar, aromatic configuration.
Purpose: Researchers explore its properties due to its potential biological activities.
Preparation Methods
Synthetic Routes: While there isn’t a single standard method, chemists can synthesize this compound through multistep reactions.
Reaction Conditions: These depend on the specific synthetic route chosen.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These depend on the specific reaction, but they often involve modifications of the phenyl or thiomethyl groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Investigating its interactions with biological targets (e.g., enzymes, receptors) for drug development.
Industry: Limited applications due to its complexity, but it might find use in specialized chemical processes.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes due to its aromatic nature and functional groups.
Pathways: Further research is needed to elucidate the exact pathways affected.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s complexity makes it intriguing for scientific exploration, even if its practical applications remain limited
Properties
Molecular Formula |
C21H12ClN3O2S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-methylsulfanyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaene-4,17-dione |
InChI |
InChI=1S/C21H12ClN3O2S/c1-28-21-24-19-16(20(27)25-21)14(10-6-8-11(22)9-7-10)15-17(23-19)12-4-2-3-5-13(12)18(15)26/h2-9H,1H3,(H,23,24,25,27) |
InChI Key |
VNFMYMJCYLZYIV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC3=C(C(=C2C(=O)N1)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C53 |
Origin of Product |
United States |
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